3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
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Overview
Description
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is an organic compound that belongs to the class of oxadiazoles fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(pyridin-3-yl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole derivative to obtain the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole: This compound has a similar structure but includes a thiophene ring instead of a propan-1-amine group.
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached.
Uniqueness
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to its specific combination of the pyridine and oxadiazole rings with a propan-1-amine group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-1-4-9-13-10(14-15-9)8-3-2-6-12-7-8/h2-3,6-7H,1,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKZZFHFOJKDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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